
2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide, also known as PNU-74654, is a novel small molecule inhibitor that has gained significant attention in the scientific research community. This compound is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), which is a key enzyme involved in the repair of double-stranded DNA breaks. The inhibition of DNA-PK has been shown to enhance the efficacy of radiation therapy and chemotherapy, making PNU-74654 a promising candidate for cancer treatment.
作用機序
2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide exerts its pharmacological effects by inhibiting the activity of DNA-PK, which is a key enzyme involved in the repair of double-stranded DNA breaks. DNA-PK is a member of the phosphatidylinositol-3-kinase-related kinase (PIKK) family, which also includes ataxia-telangiectasia mutated (ATM) and ATM and Rad3-related (ATR). DNA-PK plays a critical role in the non-homologous end joining (NHEJ) pathway of DNA repair, which is the primary mechanism for repairing double-stranded DNA breaks in mammalian cells.
Biochemical and Physiological Effects:
The inhibition of DNA-PK by 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide has been shown to enhance the efficacy of radiation therapy and chemotherapy in preclinical models of cancer. In addition, 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide has also been shown to protect neurons from DNA damage and apoptosis in models of neurodegenerative diseases. The biochemical and physiological effects of 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide are primarily mediated through its inhibition of DNA-PK, which leads to the accumulation of unrepaired DNA damage and cell death.
実験室実験の利点と制限
One advantage of 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide is its specificity for DNA-PK, which minimizes off-target effects and reduces the risk of toxicity. In addition, 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide has been shown to enhance the efficacy of radiation therapy and chemotherapy, making it a promising candidate for cancer treatment. However, one limitation of 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide is its relatively short half-life, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide. One area of focus is the development of more potent and selective inhibitors of DNA-PK, which may further enhance the efficacy of radiation therapy and chemotherapy. In addition, the potential use of 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide in combination with other DNA repair inhibitors, such as PARP inhibitors, is an area of active investigation. Another future direction is the investigation of 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide in other areas of research, such as neurodegenerative diseases, where it has shown promise in preclinical models. Finally, the development of more stable and bioavailable formulations of 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide may improve its effectiveness in vivo.
合成法
The synthesis of 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide involves several steps, including the reaction of 2-amino-6-(trifluoromethyl)pyrimidine-4-carboxylic acid with 1-methyl-1H-pyrazole-4-carboxylic acid, followed by the introduction of a methyl group at the 2-position of the pyrimidine ring. The final step involves the conversion of the carboxylic acid group to the corresponding amide.
科学的研究の応用
2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide has been extensively studied in preclinical models of cancer, where it has been shown to enhance the efficacy of radiation therapy and chemotherapy. In addition, 2-Methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide has also been investigated in other areas of research, including neurodegenerative diseases, where it has been shown to protect neurons from DNA damage and apoptosis.
特性
IUPAC Name |
2-methyl-N-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5O/c1-6-16-8(3-9(17-6)11(12,13)14)10(20)18-7-4-15-19(2)5-7/h3-5H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUHIIOILJHLDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C(=O)NC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

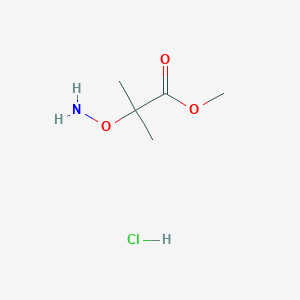
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide](/img/structure/B2783895.png)
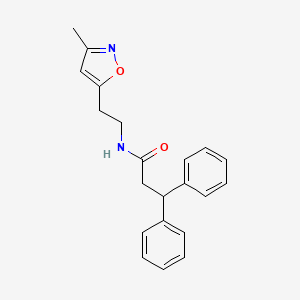
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B2783897.png)
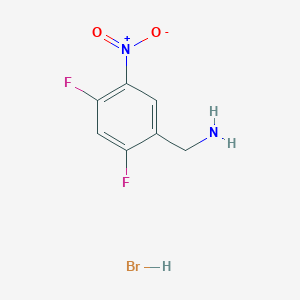
![N-([2,2'-bifuran]-5-ylmethyl)benzenesulfonamide](/img/structure/B2783900.png)
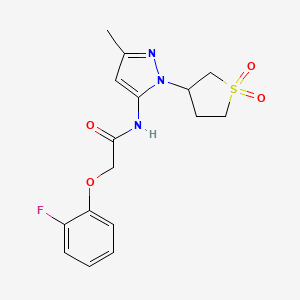
![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2783906.png)


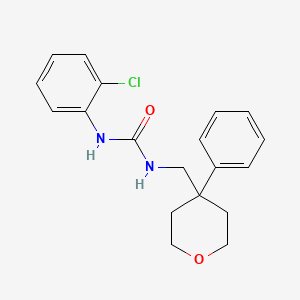
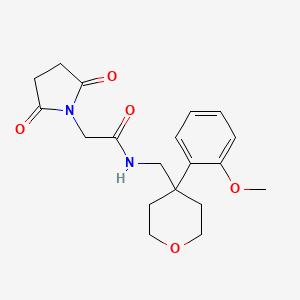

![N-(2-methoxyphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2783913.png)